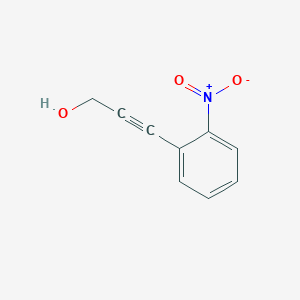

3-(2-Nitrophenyl)prop-2-yn-1-ol

Description

Contextualization of Nitroaryl and Propargyl Alcohol Scaffolds in Organic Synthesis

The nitroaryl and propargyl alcohol moieties are two highly valuable functional group combinations in the arsenal (B13267) of synthetic organic chemists. The nitro group, particularly when situated on an aromatic ring, is a powerful electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution. Furthermore, it can be readily transformed into a variety of other functional groups, most notably amines, which are precursors to a vast array of nitrogen-containing heterocycles.

Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are also exceptionally versatile. nih.govresearchgate.net The alkyne unit can participate in a wide range of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and rearrangements. nih.govresearchgate.net The hydroxyl group can be a directing group, a nucleophile, or a leaving group, further expanding the synthetic possibilities. nih.gov The combination of these two scaffolds within a single molecule, as seen in 3-(2-nitrophenyl)prop-2-yn-1-ol, creates a synthon with a rich and varied reaction chemistry.

Significance of this compound as a Multifunctional Building Block

The strategic placement of the nitro group at the ortho position to the propargyl substituent in this compound is crucial to its utility. This specific arrangement allows for intramolecular reactions, where the two functional groups can interact to form new ring systems. The proximity of the nitro group and the propargyl alcohol sets the stage for cascade reactions, where a single synthetic operation can lead to the formation of multiple new bonds and a significant increase in molecular complexity.

This compound serves as a prime precursor for the synthesis of quinolines, a class of heterocyclic compounds with widespread applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov The transformation involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction with the propargyl alcohol moiety. This efficient route to substituted quinolines highlights the power of this compound as a valuable synthetic intermediate.

Overview of Historical and Contemporary Research on the Chemical Compound

While this compound is commercially available and its existence is confirmed by its CAS number (80151-24-2), detailed studies focusing exclusively on this primary alcohol are somewhat limited in the mainstream chemical literature. cookechem.comchemicalbook.com Much of the contemporary understanding of its reactivity is derived from seminal work on related secondary and tertiary ortho-nitrophenyl propargyl alcohols.

A key contribution in this area comes from the research group of DeShong, which has demonstrated the facile reductive cyclization of ortho-nitrophenyl propargyl alcohols to furnish substituted quinolines. organic-chemistry.orgnih.gov Their work outlines a general and efficient methodology where the reduction of the nitro group initiates a cascade reaction involving a Meyer-Schuster rearrangement of the propargyl alcohol, leading to the formation of the quinoline (B57606) core. organic-chemistry.org This research has established ortho-nitrophenyl propargyl alcohols, including by extension this compound, as important precursors for the synthesis of this significant class of heterocycles. While specific research on the title compound is not extensive, the foundational studies on its derivatives have paved the way for its potential application in the synthesis of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSFUOXMBOZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399963 | |

| Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-24-2 | |

| Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitrophenyl Prop 2 Yn 1 Ol and Its Analogs

Direct Synthesis Strategies for 3-(2-Nitrophenyl)prop-2-yn-1-ol

Direct synthesis strategies typically involve the formation of a carbon-carbon bond between an alkynyl nucleophile and an aldehyde electrophile. For the target molecule, this involves the reaction of an ethynyl (B1212043) equivalent with the precursor, 2-nitrobenzaldehyde.

Nucleophilic Addition Reactions to 2-Nitrobenzaldehyde Precursors

The most fundamental approach for synthesizing this compound is the nucleophilic addition of an acetylide to 2-nitrobenzaldehyde. This reaction class is a powerful tool for C-C bond formation. organic-chemistry.org The process generally begins with the deprotonation of a terminal alkyne using a strong base to generate a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent protonation or aqueous workup yields the desired propargyl alcohol.

Commonly used terminal alkynes include acetylene (B1199291) gas itself, or protected variants like trimethylsilylacetylene, which can be deprotected after the addition step. organic-chemistry.org The choice of base and solvent is critical and can significantly influence the reaction's success and yield.

Key Reagents in Nucleophilic Addition:

Alkynyl Source: Acetylene, Trimethylsilylacetylene, Lithium Acetylide

Aldehyde Precursor: 2-Nitrobenzaldehyde chem-soc.si

Base: n-Butyllithium (n-BuLi), Grignard Reagents (e.g., Ethynylmagnesium bromide), Lithium Amides

Solvent: Anhydrous ethers like Tetrahydrofuran (THF) or Diethyl Ether

The reaction is highly versatile and tolerates a range of functional groups, although the nitro group in the ortho position of the benzaldehyde (B42025) ring can sometimes influence reactivity. organic-chemistry.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of propargyl alcohols is crucial for maximizing yield and purity while minimizing side reactions. researchgate.net For the synthesis of this compound, several parameters can be adjusted. A key method developed by Carreira and coworkers involves the use of zinc triflate (Zn(OTf)₂) and a chiral ligand, which has proven effective for a broad range of alkynes and aldehydes. researchgate.net

Factors influencing the reaction outcome include the nature of the base, the solvent system, reaction temperature, and the specific acetylide source. For instance, using pre-formed lithium acetylide versus generating it in situ can affect the reaction profile. Slow addition of the aldehyde to the acetylide solution at low temperatures (e.g., -78 °C) is a common strategy to control the reaction's exothermicity and prevent side product formation. Increasing the scale of the reaction may require re-optimization to maintain yield and safety. researchgate.net

Table 1: Optimization Parameters for Propargyl Alcohol Synthesis

| Parameter | Variation | Potential Impact on Synthesis | Reference |

|---|---|---|---|

| Base | n-BuLi, LDA, Grignard Reagents | Affects efficiency of alkyne deprotonation and compatibility with functional groups. | organic-chemistry.org |

| Solvent | THF, Diethyl Ether, Toluene | Influences solubility of reagents and stability of intermediates. Can affect enantioselectivity in asymmetric variants. | organic-chemistry.org |

| Temperature | -78 °C to Room Temperature | Lower temperatures often improve selectivity and reduce side reactions. | organic-chemistry.org |

| Catalyst Loading | Varying mol% of catalyst | Increasing catalyst amount can enhance reaction rate but may also lead to degradation if not optimized. | researchgate.net |

| Chiral Additive | N-methylephedrine, BINOL | Induces enantioselectivity in the C-C bond formation step. | organic-chemistry.org |

Catalytic Approaches in the Synthesis of this compound and Related Propargyl Alcohols

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and the potential for asymmetric synthesis.

Transition Metal-Catalyzed Alkynylation Routes

Several transition metals have been shown to effectively catalyze the addition of terminal alkynes to aldehydes. researchgate.netorganic-chemistry.org These catalysts can activate either the alkyne or the aldehyde, facilitating the nucleophilic addition under milder conditions than those required by traditional methods.

Zinc-based Catalysis: The system of Zn(OTf)₂ in combination with a base like triethylamine (B128534) (Et₃N) is widely used for the synthesis of propargyl alcohols from terminal alkynes and aldehydes. organic-chemistry.org This method is notable for its practicality and tolerance of air and moisture. organic-chemistry.orgorganic-chemistry.org

Indium-based Catalysis: Indium(III) bromide (InBr₃) with triethylamine is another effective system that promotes the alkynylation of a variety of aromatic and aliphatic aldehydes. organic-chemistry.org

Iron-based Catalysis: Iron(III) chloride (FeCl₃) has been employed as an efficient and inexpensive catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, indicating its potential utility in related alkynylation reactions. organic-chemistry.org

Silver-based Catalysis: Silver catalysts have been developed for reactions involving propargylic alcohols, such as amination via C-C bond cleavage, showcasing the unique reactivity that can be accessed with different metals. acs.org

Table 2: Comparison of Catalytic Systems for Propargyl Alcohol Synthesis

| Catalyst System | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Zn(OTf)₂ / Et₃N | Toluene or CH₂Cl₂, Room Temperature | High yields, tolerant of air/moisture, broad substrate scope. | organic-chemistry.orgorganic-chemistry.org |

| InBr₃ / Et₃N | CH₂Cl₂, Room Temperature | Effective for aromatic, heterocyclic, and bulky aliphatic aldehydes. | organic-chemistry.org |

| FeCl₃ | CH₂Cl₂, Room Temperature | Inexpensive, efficient for propargylic substitutions. | organic-chemistry.org |

| Cu(OTf)₂ | Solvent-free or various solvents | Atom-economical, tolerant to air. | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of Propargyl Alcohol Moieties

The creation of chiral propargyl alcohols with high enantiomeric purity is of great interest for asymmetric synthesis. nih.gov This is typically achieved by using a chiral catalyst or a chiral ligand that coordinates to a metal center, thereby creating a chiral environment around the reacting species. acs.org

A landmark method was developed by Erick Carreira and his team, who demonstrated that using (+)-N-methylephedrine as a chiral additive with Zn(OTf)₂ facilitates the highly enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org This approach can achieve up to 99% enantiomeric excess (ee) and is highly practical as N-methylephedrine is an inexpensive, commercially available commodity chemical. organic-chemistry.org

Other successful strategies employ chiral BINOL (1,1'-bi-2-naphthol) ligands in combination with metal catalysts like In(III) or Ti(OiPr)₄. organic-chemistry.org These catalytic systems can exhibit a "bifunctional character," where the catalyst activates both the alkyne and the aldehyde, leading to high levels of enantioselectivity. organic-chemistry.org The choice of ligand and metal is critical for achieving high stereocontrol. acs.orgsci-hub.se

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of propargyl alcohol synthesis, several green approaches have been developed.

One notable strategy is the use of reusable solid acid catalysts. For example, acid-treated K10 montmorillonite (B579905) has demonstrated outstanding catalytic activity in the nucleophilic substitution of propargylic alcohols. rsc.org These reactions can be performed under solvent-free conditions, and the solid catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org This approach provides a green and efficient route that has great potential for large-scale industrial applications. rsc.org

Another green approach involves performing reactions in environmentally benign solvents, such as water. nih.gov While organometallic reagents are often water-sensitive, certain mediated reactions, like indium-mediated Barbier–Grignard-type reactions, can be successfully carried out in aqueous media. nih.gov The development of water-tolerant catalytic systems represents a significant advancement in making the synthesis of propargyl alcohols more sustainable.

Chemical Reactivity and Transformation Pathways of 3 2 Nitrophenyl Prop 2 Yn 1 Ol

Reactions Involving the Alkyne Moiety of 3-(2-Nitrophenyl)prop-2-yn-1-ol

The carbon-carbon triple bond in this compound is a hub of reactivity, susceptible to a range of addition and cyclization reactions.

Hydrogenation and Reduction Chemistry of the Triple Bond

The hydrogenation of the alkyne in this compound can be controlled to yield different products depending on the catalyst and reaction conditions. Complete hydrogenation of the triple bond, typically achieved with catalysts like platinum or palladium on carbon (Pd/C) under a hydrogen atmosphere, would lead to the corresponding alkane, 3-(2-nitrophenyl)propan-1-ol. libretexts.orgyoutube.com

A more nuanced transformation is the partial hydrogenation to an alkene. Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the hydrogenation can be selectively stopped at the alkene stage, yielding the (Z)-alkene, (Z)-3-(2-nitrophenyl)prop-2-en-1-ol. libretexts.org This stereoselectivity arises from the syn-addition of hydrogen to the alkyne surface of the catalyst. Conversely, reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-alkene via a dissolving metal reduction mechanism. libretexts.org

A particularly important reaction of this compound involves the simultaneous reduction of both the nitro group and the alkyne moiety. This reductive cyclization is a powerful method for the synthesis of quinolines. When subjected to reducing agents such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2), the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the alkyne, often following a Meyer-Schuster-like rearrangement of the propargyl alcohol to an enone intermediate, to furnish substituted quinolines. organic-chemistry.org For example, the reduction of secondary o-nitrophenyl propargyl alcohols can lead to 2-substituted quinolines in good yields. organic-chemistry.org

| Starting Material | Reagents and Conditions | Major Product | Product Class |

| This compound | H₂, Pt or Pd/C | 3-(2-Nitrophenyl)propan-1-ol | Alkane |

| This compound | H₂, Lindlar's Catalyst | (Z)-3-(2-Nitrophenyl)prop-2-en-1-ol | (Z)-Alkenol |

| This compound | Na, NH₃ (l) | (E)-3-(2-Nitrophenyl)prop-2-en-1-ol | (E)-Alkenol |

| This compound | Fe/AcOH or SnCl₂ | 2-Substituted Quinoline (B57606) | Quinoline |

Cycloaddition Reactions (e.g., Click Chemistry) with the Alkyne Functionality

The terminal alkyne of this compound is a prime candidate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov While specific examples with this compound are not prevalent in the literature, the general applicability of CuAAC to propargyl alcohols is well-established. jenabioscience.com This reaction would allow for the covalent linking of the nitrophenylpropargyl scaffold to a wide array of molecules bearing an azide functionality.

The Cu(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, plays a crucial role in this transformation. jenabioscience.com The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov However, it is important to note that certain side reactions, such as the homocoupling of terminal alkynes, can occur, particularly at higher temperatures. nih.gov

Hydration and Hydroamination Reactions of the Alkyne

The addition of water across the triple bond of this compound, known as hydration, can be catalyzed by mercury or gold salts. This reaction typically follows Markovnikov's rule, leading to the formation of a ketone. For a terminal alkyne like the one in our subject molecule, this would result in a methyl ketone after tautomerization of the initial enol intermediate. Gold-catalyzed hydration reactions have gained prominence due to their efficiency and milder conditions compared to mercury-based methods.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This reaction can be catalyzed by various transition metals and can proceed in either an intermolecular or intramolecular fashion. For this compound, an intramolecular hydroamination, potentially following the reduction of the nitro group to an amine, would offer a direct route to nitrogen-containing heterocyclic structures.

Transformations of the Propargyl Alcohol Functionality in this compound

The primary alcohol group in this compound is also a site for various chemical modifications.

Oxidation and Reduction of the Hydroxyl Group

The primary alcohol of this compound can be oxidized to an aldehyde, 3-(2-nitrophenyl)prop-2-ynal, or further to a carboxylic acid, 3-(2-nitrophenyl)prop-2-ynoic acid. A common and selective reagent for the oxidation of propargyl alcohols to the corresponding aldehydes is activated manganese dioxide (MnO₂). mychemblog.comacs.orgyoutube.com This oxidation is typically carried out under mild, neutral conditions. acs.org

Conversely, the hydroxyl group itself is generally stable under the conditions used for the reduction of the alkyne or the nitro group. However, specific reagents could potentially lead to its reduction.

| Starting Material | Reagent | Major Product | Product Class |

| This compound | MnO₂ | 3-(2-Nitrophenyl)prop-2-ynal | Propargyl Aldehyde |

| This compound | Stronger oxidizing agents (e.g., KMnO₄) | 3-(2-Nitrophenyl)prop-2-ynoic acid | Propargyl Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides, to form the corresponding esters. chemguide.co.uk The reaction with an acyl chloride is typically vigorous and may be performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netlibretexts.org For example, reaction with acetyl chloride would yield 3-(2-nitrophenyl)prop-2-yn-1-yl acetate.

Etherification of the propargyl alcohol can be achieved through various methods, including the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 3-(2-nitrophenyl)-1-methoxyprop-2-yne.

Rearrangement Reactions Involving the Propargyl Alcohol Unit

The propargyl alcohol moiety in this compound is susceptible to rearrangement reactions, most notably the Meyer-Schuster rearrangement. organic-chemistry.org This acid-catalyzed reaction transforms secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org In the context of this compound, this rearrangement would convert the propargyl alcohol into an enone. This transformation is a critical step in certain cascade reactions, such as the formation of quinolines, where the newly formed enone undergoes a subsequent cyclization. organic-chemistry.org The general mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by the loss of water to form an allenyl cation, which is then attacked by water to yield the enol, and subsequent tautomerization gives the final α,β-unsaturated ketone. sci-hub.se

Reactivity of the Nitro Aromatic System in this compound

The nitro-substituted phenyl ring is a key site of reactivity in the molecule, influencing its electronic properties and participating in a variety of transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry and is particularly important for this compound as a precursor to heterocyclic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, and metal-based reductions in acidic media. wikipedia.org For the specific transformation of o-nitrophenyl propargyl alcohols, reagents such as iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl₂/HCl) have proven effective, providing high yields of the corresponding amino-substituted compounds. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Typical Application |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A common and clean method for nitro group reduction. | Widely used for reducing aromatic and aliphatic nitro compounds to amines. wikipedia.org |

| Iron in Acidic Media (e.g., Fe/HCl) | A classical and cost-effective method for reducing aromatic nitro compounds. | Effective for the synthesis of anilines from nitroarenes. organic-chemistry.orgwikipedia.org |

| Zinc in Acetic Acid (e.g., Zn/AcOH) | A metal-acid combination that provides a strong reducing environment. | Used in the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | A versatile reducing agent often used for the selective reduction of nitro groups in the presence of other reducible functional groups. | Provides excellent yields in the synthesis of substituted quinolines from nitro precursors. organic-chemistry.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used in aqueous solutions. | Can be used for the selective reduction of one nitro group in dinitro compounds. wikipedia.org |

The ortho-nitrobenzyl scaffold, which is present in this compound, is a well-established photoremovable protecting group (PPG), often referred to as a "caging" group. nih.gov These groups allow for the controlled release of a protected molecule upon irradiation with light, providing spatial and temporal control over biological processes or chemical reactions. acs.orgnih.gov

The photochemical reaction is initiated by UV light, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic position (the carbon bearing the alcohol) by one of the oxygen atoms of the nitro group. researchgate.net This event leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the protected molecule. In this process, the ortho-nitrobenzyl moiety is converted into an ortho-nitroso carbonyl compound (in this case, 2-nitrosobenzaldehyde or a related ketone). researchgate.net The efficiency and rate of this photocleavage can be tuned by modifying substituents on the aromatic ring. researchgate.net

The electronic nature of the substituents on the phenyl ring dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. wikipedia.org It directs incoming electrophiles to the meta position relative to itself. The propargyl alcohol group is generally considered to be a weakly deactivating, ortho, para-director. In this compound, the powerful deactivating effect of the nitro group dominates, making electrophilic aromatic substitution reactions difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org This activation is most effective when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orglibretexts.orgyoutube.com While this compound does not have a typical leaving group like a halide on the ring, the presence of the ortho-nitro group significantly lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles under certain conditions, potentially leading to displacement of other groups or addition-elimination reactions if a leaving group were present at the 4- or 6-positions.

Multi-functional Group Interactions and Cascade Reactions of this compound

The proximity of the nitro group and the propargyl alcohol functionality allows for powerful cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations to build complex molecular architectures.

A significant application of this compound and its derivatives is in the synthesis of substituted quinolines. organic-chemistry.org This transformation is a classic example of a reductive cyclization cascade. The reaction is initiated by the reduction of the ortho-nitro group to an aniline (B41778) derivative. organic-chemistry.org This is immediately followed by an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol into the corresponding α,β-unsaturated ketone (an enone). The newly formed amino group then undergoes an intramolecular conjugate addition to the enone, which is followed by cyclization and dehydration (aromatization) to furnish the quinoline ring system. organic-chemistry.org This method provides a facile and efficient route to 2-substituted and 2,4-disubstituted quinolines in good yields. organic-chemistry.org

Table 2: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols to Quinolines

| Starting Material Type | Reaction Conditions | Key Intermediate Steps | Final Product | Reference |

| Secondary o-nitrophenyl propargyl alcohols | Fe/HCl or Zn/AcOH or SnCl₂/HCl | 1. Reduction of nitro group to amine. 2. Acid-catalyzed Meyer-Schuster rearrangement to an enone. 3. Intramolecular cyclization. | 2-Substituted Quinolines | organic-chemistry.org |

| Tertiary o-nitrophenyl propargyl alcohols | Fe/HCl or Zn/AcOH or SnCl₂/HCl | 1. Reduction of nitro group to amine. 2. Acid-catalyzed Meyer-Schuster rearrangement to an enone. 3. Intramolecular cyclization. | 2,4-Disubstituted Quinolines | organic-chemistry.org |

Annulation Reactions and Other Cyclization Pathways

The strategic placement of a nitro group ortho to an alkyne functionality in this compound makes it a versatile precursor for a variety of annulation and cyclization reactions, leading to the formation of important heterocyclic scaffolds, most notably quinolines. The transformation hinges on the reductive cyclization of the nitro group, which, once reduced to an amine, can readily participate in intramolecular reactions with the adjacent alkyne chain.

One of the most significant cyclization pathways for analogs of this compound is the synthesis of substituted quinolines. Research has demonstrated that o-nitrophenyl propargyl alcohols can be efficiently converted into quinoline derivatives. organic-chemistry.orgnih.gov This process is typically achieved using classical reducing agents under acidic conditions. The reaction proceeds by reducing the nitro group to an amino group, which then triggers an intramolecular cyclization cascade.

A study by Sandelier and DeShong detailed a facile method for synthesizing substituted quinolines from secondary and tertiary o-nitrophenyl propargyl alcohols. organic-chemistry.orgnih.gov The reaction involves the reduction of the nitro group, which is immediately followed by an acid-catalyzed Meyer-Schuster rearrangement. This rearrangement converts the propargyl alcohol into an intermediate enone, which subsequently undergoes cyclization and aromatization to furnish the quinoline ring system. organic-chemistry.org

Various reducing systems have been proven effective for this transformation, with notable examples including iron in the presence of hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl₂/HCl). organic-chemistry.org These methods are valued for their operational simplicity and the use of inexpensive and readily available reagents. The choice of reducing agent can influence the reaction efficiency, with yields for quinoline formation reported to be in the range of good to excellent. organic-chemistry.org

The versatility of this methodology allows for the synthesis of a range of substituted quinolines, as the reaction tolerates both electron-donating and electron-withdrawing substituents on the nitrophenyl ring. organic-chemistry.org This makes the reductive cyclization of this compound and its derivatives a powerful tool in synthetic organic chemistry for accessing the core structure of numerous natural products and pharmacologically active compounds.

Table 1: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols to Quinolines This table summarizes data for analogs of this compound.

| Starting Material (o-Nitrophenyl Propargyl Alcohol) | Reducing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-ol | Fe, HCl, EtOH, Reflux | 2-Methyl-4-phenylquinoline | 82 | organic-chemistry.org |

| 1-(2-Nitrophenyl)-3-phenylprop-2-yn-1-ol | SnCl₂, HCl, EtOH, Reflux | 2-Methyl-4-phenylquinoline | 95 | organic-chemistry.org |

| 4-Methyl-1-(2-nitrophenyl)pent-1-yn-3-ol | Fe, HCl, EtOH, Reflux | 4-Isopropyl-2-methylquinoline | 75 | organic-chemistry.org |

| 1-(4-Chloro-2-nitrophenyl)-3-phenylprop-2-yn-1-ol | SnCl₂, HCl, EtOH, Reflux | 7-Chloro-2-methyl-4-phenylquinoline | 91 | organic-chemistry.org |

Mechanistic Investigations of Key Transformations of the Chemical Compound

The transformation of this compound and related structures into heterocyclic systems like quinolines involves a fascinating cascade of chemical events that have been the subject of mechanistic studies. The most critical process is the reductive cyclization, which can proceed through different pathways depending on the reagents and conditions employed.

Mechanism of Reductive Cyclization to Quinolines:

In the presence of reducing agents like Fe/HCl or SnCl₂, the reaction is initiated by the reduction of the nitro group to a series of intermediates, including nitroso and hydroxylamino species, ultimately yielding an o-aminoaryl derivative. organic-chemistry.org For o-nitrophenyl propargyl alcohols, a proposed mechanism involves the formation of the o-aminophenyl propargyl alcohol, which, under acidic conditions, undergoes a Meyer-Schuster rearrangement. organic-chemistry.orgnih.gov

The key steps are as follows:

Reduction: The ortho-nitro group is reduced to an amino group (-NH₂) by the action of a metal and acid (e.g., Fe/HCl).

Protonation and Dehydration: The propargylic alcohol is protonated by the acid, followed by the loss of a water molecule to form a resonance-stabilized carbocation.

Meyer-Schuster Rearrangement: A organic-chemistry.orgscielo.br-hydride shift or a sequence involving nucleophilic attack by water followed by tautomerization leads to the formation of an α,β-unsaturated ketone (enone).

Intramolecular Cyclization: The nucleophilic amino group attacks the β-carbon of the enone in a Michael-type addition.

Dehydration/Aromatization: The resulting intermediate undergoes dehydration to form the stable, aromatic quinoline ring system.

This pathway highlights a tandem reaction where the reduction of the nitro group enables a subsequent acid-catalyzed rearrangement and cyclization cascade to build the quinoline core. organic-chemistry.org

Alternative Mechanistic Pathways:

Other reductive cyclization methods, such as the Cadogan reaction , offer an alternative mechanistic route. This reaction typically employs a tervalent phosphorus compound, like triphenylphosphine (B44618) (PPh₃), as the reductant. The proposed mechanism involves the deoxygenation of the nitro group by the phosphine (B1218219) to generate a reactive nitrene intermediate. This highly electrophilic nitrene can then attack the alkyne π-system, leading to cyclization and the formation of the heterocyclic ring. Studies on related systems have identified unique oxazaphosphetane intermediates during the course of the cyclization, providing deeper insight into the phosphorus-mediated deoxygenation process. scielo.br

Palladium-Catalyzed Pathways:

Transition-metal catalysis, particularly with palladium, provides another sophisticated avenue for the reductive cyclization of nitroarenes. nih.gov In these reactions, often utilizing carbon monoxide (CO) as the terminal reductant, the mechanism is believed to proceed through a catalytic cycle involving palladium in different oxidation states (e.g., Pd(0) and Pd(II)). A plausible sequence involves:

Oxidative addition of the C-X bond (if present) or coordination of the nitro group to the Pd(0) center.

Reduction of the nitro group, mediated by the palladium catalyst and CO.

Intramolecular nucleophilic attack of the resulting amine onto the palladium-activated alkyne (aminopalladation) or cyclization onto the coordinated alkyne.

Reductive elimination or subsequent steps to release the heterocyclic product and regenerate the active Pd(0) catalyst.

These mechanistic investigations underscore the rich chemistry of this compound, where the choice of reagents dictates the reaction pathway and ultimately the structure of the final heterocyclic product.

Derivatization and Structural Modification of 3 2 Nitrophenyl Prop 2 Yn 1 Ol

Synthesis of Novel Derivatives and Analogs of 3-(2-Nitrophenyl)prop-2-yn-1-ol

The generation of new derivatives from this compound can be systematically approached by modifying its core components. The most common strategies involve reactions on the aromatic ring or alterations to the three-carbon chain.

Direct modification of the 2-nitrophenyl ring via electrophilic substitution is challenging due to the strong deactivating effect of the nitro group, which directs incoming electrophiles to the meta positions (C4 and C6 relative to the nitro group). However, a more practical and widely used approach to achieve diversity in the aromatic ring is to employ substituted 2-halonitrobenzenes as starting materials in a Sonogashira cross-coupling reaction with propargyl alcohol. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl halide). wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is tolerant of a variety of functional groups and can be carried out under mild conditions, making it suitable for synthesizing a library of derivatives. wikipedia.org By selecting different commercially available halogenated and alkylated 2-nitrophenols or their corresponding halides, a range of analogs can be prepared.

Table 1: Examples of this compound Derivatives Synthesizable via Sonogashira Coupling This table presents plausible derivatives based on the Sonogashira coupling methodology.

| Starting Aryl Halide | Resulting Derivative Name | Modification Type |

|---|---|---|

| 1-Bromo-4-fluoro-2-nitrobenzene | 3-(4-Fluoro-2-nitrophenyl)prop-2-yn-1-ol | Halogenation (Fluoro) |

| 1-Bromo-4-chloro-2-nitrobenzene | 3-(4-Chloro-2-nitrophenyl)prop-2-yn-1-ol | Halogenation (Chloro) |

| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | 3-(2-Nitro-4-(trifluoromethyl)phenyl)prop-2-yn-1-ol | Alkylation (Trifluoromethyl) |

| 1-Bromo-4-methyl-2-nitrobenzene | 3-(4-Methyl-2-nitrophenyl)prop-2-yn-1-ol | Alkylation (Methyl) |

The propargyl alcohol moiety offers several avenues for structural variation. The hydroxyl group can be modified, or the carbon chain can be extended or substituted.

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to form 3-(2-nitrophenyl)prop-2-ynal or further to 3-(2-nitrophenyl)prop-2-ynoic acid, introducing new carbonyl functionalities. It can also undergo etherification or esterification to yield a variety of derivatives with altered solubility and reactivity.

Alkylation of the Carbon Chain: While the parent compound has a primary alcohol, secondary and tertiary propargylic alcohols can be synthesized. This is typically achieved by reacting the lithium or Grignard salt of 2-ethynylnitrobenzene with various aldehydes or ketones. libretexts.orglumenlearning.com For example, reaction with acetaldehyde (B116499) would yield a secondary alcohol, 4-(2-nitrophenyl)but-3-yn-2-ol, while reaction with acetone (B3395972) would produce the tertiary alcohol, 2-methyl-4-(2-nitrophenyl)but-3-yn-2-ol. google.com These alkylation reactions significantly increase the steric bulk around the alcohol group. libretexts.orglumenlearning.com

Table 2: Examples of Derivatives with Variations on the Propargyl Alcohol Chain This table presents plausible derivatives based on standard synthetic transformations of propargyl alcohols.

| Reaction Type | Reagent | Resulting Derivative Name |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 3-(2-Nitrophenyl)prop-2-ynal |

| Etherification | Sodium hydride, then Methyl iodide | 3-(2-Nitrophenyl)-1-methoxyprop-2-yne |

| Esterification | Acetic anhydride, Pyridine (B92270) | 3-(2-Nitrophenyl)prop-2-yn-1-yl acetate (B1210297) |

| Alkylation (Secondary alcohol) | n-BuLi, then Acetaldehyde | 4-(2-Nitrophenyl)but-3-yn-2-ol |

| Alkylation (Tertiary alcohol) | n-BuLi, then Acetone | 2-Methyl-4-(2-nitrophenyl)but-3-yn-2-ol |

When the propargyl alcohol is secondary or tertiary, the carbon atom bearing the hydroxyl group becomes a stereocenter. The synthesis of specific enantiomers is of high interest in medicinal chemistry and materials science. Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched propargylic alcohols. google.com

Several methods exist for the catalytic asymmetric addition of alkynes to aldehydes. google.comnih.gov A common strategy involves using a zinc-based reagent like Zn(OTf)₂ with a chiral ligand, such as (+)-N-methylephedrine, to facilitate the enantioselective addition of a terminal alkyne to an aldehyde. In the context of this compound analogs, one could react 2-ethynyl-1-nitrobenzene with an aldehyde in the presence of a chiral catalyst system to produce optically active secondary propargylic alcohols. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Series of this compound Derivatives

Systematic derivatization allows for the study of structure-activity relationships (SAR) and structure-property relationships (SPR). By altering specific parts of the molecule, one can tune its electronic, steric, and physicochemical properties.

The electronic nature of the nitrophenyl ring is heavily influenced by its substituents. The parent nitro group is strongly electron-withdrawing. Adding further electron-withdrawing groups like halogens would increase the electrophilicity of the aromatic ring and the acidity of the propargylic proton (if it were terminal). Conversely, adding electron-donating groups like methyl or methoxy (B1213986) groups would have the opposite effect. These changes directly impact the molecule's reactivity in, for instance, nucleophilic aromatic substitution reactions or metal-catalyzed processes. The electronic properties also affect the UV-visible absorption spectra; changes in conjugation and electron density lead to shifts in absorption maxima. mdpi.comresearchgate.net

Modifications to the propargyl chain primarily affect steric factors and introduce new functionalities. Increasing the size of the substituents at the C1 position (e.g., from -H to -CH₃) can hinder the approach of reactants to both the alcohol and the nearby alkyne and aromatic ring, thereby influencing reaction rates. The introduction of new functional groups, such as an aldehyde from oxidation, completely changes the chemical reactivity, opening pathways for condensation and addition reactions at the new carbonyl group.

Design and Synthesis of Polyfunctional Scaffolds Derived from this compound

This compound is an excellent building block for constructing more complex, polyfunctional molecules, particularly heterocyclic systems. researchgate.net The proximity of the nitro group and the propargyl chain on the benzene (B151609) ring allows for intramolecular cyclization reactions, which are a powerful strategy for synthesizing fused ring systems.

A prominent synthetic strategy involves the reduction of the ortho-nitro group to an amino group (-NH₂). The resulting 3-(2-aminophenyl)prop-2-yn-1-ol (B163645) contains both a nucleophilic amine and an electrophilic alkyne in close proximity, setting the stage for intramolecular cyclization. Depending on the reaction conditions and catalysts used, this intermediate can be converted into various nitrogen-containing heterocycles, such as indoles or quinolines, which are core structures in many natural products and pharmaceuticals.

Furthermore, the alkyne functionality can participate in various intermolecular reactions to build larger scaffolds. These include:

Cycloaddition Reactions: The alkyne can react with azides or other 1,3-dipoles to form five-membered heterocyclic rings.

Palladium-Catalyzed Annulations: The alkyne can couple with other molecules in palladium-catalyzed reactions to form fused aromatic or heterocyclic systems.

Meyer-Schuster Rearrangement: Under acidic or metal-catalyzed conditions, the propargyl alcohol can rearrange to form an α,β-unsaturated ketone, a versatile intermediate for further synthesis. researchgate.net

These transformations highlight the utility of this compound as a versatile synthon for accessing diverse and complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization of 3 2 Nitrophenyl Prop 2 Yn 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. nih.gov For 3-(2-Nitrophenyl)prop-2-yn-1-ol, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively. The ¹H NMR spectrum is expected to show distinct signals for the four non-equivalent aromatic protons, the methylene (B1212753) (-CH₂-) protons adjacent to the hydroxyl group, and the hydroxyl (-OH) proton itself. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the alkyne substituent. The ¹³C NMR spectrum would correspondingly display signals for the eight unique carbon atoms: six in the aromatic ring, one alkyne carbon attached to the ring, the second alkyne carbon, and the methylene carbon.

While 1D NMR provides primary data, 2D NMR techniques are crucial for assembling the molecular puzzle and confirming connectivity. For this compound, several 2D experiments would be employed for complete structural assignment. mdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the vicinal protons on the nitrophenyl ring, allowing for their unambiguous assignment. A correlation between the methylene protons and the hydroxyl proton might also be observed, depending on the solvent and exchange rate.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.com This would definitively link the ¹H signals of the four aromatic protons and the two methylene protons to their corresponding ¹³C signals.

| 2D NMR Technique | Expected Key Correlations for this compound |

|---|---|

| COSY | Correlations among adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6). Correlation between -CH₂- and -OH protons. |

| HSQC | Aromatic C-H to their respective protons. -CH₂- carbon to its two protons. |

| HMBC | -CH₂- protons to C-alkyne and C-phenyl. Aromatic protons to adjacent and geminal aromatic carbons and to the alkyne carbon. |

The substitution pattern of this compound suggests the possibility of interesting conformational features. The steric bulk of the ortho-nitro group may hinder free rotation about the single bond connecting the phenyl ring and the alkyne, potentially leading to a preferred orientation or distinct, slowly exchanging conformers on the NMR timescale. researchgate.net Such restricted rotation is a known phenomenon in ortho-substituted biaryl systems and can lead to broadened signals or even separate sets of signals for different conformers at low temperatures. researchgate.net

Furthermore, the proximity of the nitro group and the propargyl alcohol moiety allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. researchgate.netmdpi.com This interaction would create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom. mdpi.com Evidence for such a hydrogen bond in NMR would include a downfield shift of the hydroxyl proton signal and its reduced rate of exchange with deuterium (B1214612) oxide. Nuclear Overhauser Effect Spectroscopy (NOESY) could also be used to probe through-space proximity between the hydroxyl proton and the aromatic proton at the C6 position, providing further evidence for a specific conformation. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information on the functional groups within a molecule by probing their vibrational states. americanpharmaceuticalreview.commdpi.com For this compound, these techniques are ideal for identifying the key structural motifs.

The IR spectrum is expected to show characteristic absorption bands. libretexts.org A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. youtube.com The presence of an intramolecular hydrogen bond between the -OH and the ortho-nitro group would likely cause this band to be broader and shifted to a lower frequency compared to an unbonded alcohol. davuniversity.org The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear as two strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. researchgate.net The alkyne C≡C bond, being internal and somewhat symmetric, is expected to give a weak to medium absorption band in the 2260-2100 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. davuniversity.org

Raman spectroscopy provides complementary data. While the O-H stretch is often weak in Raman, the C≡C triple bond stretch and the symmetric stretch of the nitro group are typically strong and easily identifiable, making Raman an excellent confirmatory technique. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | ~3400-3200 (Broad) | Weak |

| C-H (Aromatic) | Stretching | ~3100-3000 | Medium-Strong |

| C≡C (Alkyne) | Stretching | ~2240-2210 | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530-1500 | Medium |

| NO₂ (Nitro) | Symmetric Stretching | ~1350-1330 | Strong |

| C-O (Alcohol) | Stretching | ~1050 | Weak |

High-Resolution Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₇NO₃ for the title compound, with an expected exact mass of approximately 177.0426 Da). nih.govlookchem.com Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers a detailed structural fingerprint.

For ortho-nitrophenyl compounds, a characteristic fragmentation known as the "ortho effect" is often observed under electron impact (EI) ionization. nist.govcapes.gov.brmdpi.com This involves an interaction between the ortho-substituents, leading to unique fragmentation pathways not seen in the meta and para isomers. nist.govcapes.gov.br For this compound, the molecular ion (M⁺˙) at m/z 177 would likely undergo an intramolecular hydrogen transfer from the benzylic position of the propargyl alcohol to one of the nitro group oxygens, followed by the elimination of a hydroxyl radical (•OH) to yield a prominent fragment ion at m/z 160. capes.gov.br

Other expected fragmentation pathways include:

Loss of water (H₂O): A fragment at m/z 159 [M-18]⁺˙.

Loss of nitric oxide (NO): A fragment at m/z 147 [M-30]⁺˙.

Loss of nitrogen dioxide (NO₂): A fragment at m/z 131 [M-46]⁺, corresponding to the phenylpropynol cation.

Cleavage of the C-C bond: Loss of the hydroxymethyl radical (•CH₂OH) would yield a fragment at m/z 146.

Isotopic labeling studies, such as replacing the hydroxyl proton with deuterium (D) or synthesizing the compound with deuterium at the methylene (-CD₂OH) position, would be definitive in confirming these proposed pathways. For example, if the •OH loss involves the methylene hydrogen, the [M-•OH]⁺ peak would shift to [M-•OD]⁺ in the deuterated analogue.

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion (m/z 177) |

|---|---|---|

| 177 | [C₉H₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [M - •OH]⁺ | •OH (ortho effect) |

| 159 | [M - H₂O]⁺˙ | H₂O |

| 147 | [M - NO]⁺˙ | NO |

| 146 | [M - •CH₂OH]⁺ | •CH₂OH |

| 131 | [M - NO₂]⁺ | NO₂ |

X-ray Crystallographic Analysis of this compound Congeners

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of closely related congeners provides valuable insight into its likely solid-state conformation.

Studies on other ortho-nitrophenyl derivatives, such as 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, show that the ortho-nitro group induces significant steric strain. researchgate.net This often results in the nitrophenyl ring being twisted out of the plane of the adjacent part of the molecule. researchgate.net For the title compound, a significant dihedral angle between the plane of the phenyl ring and the plane defined by the C-C≡C-C backbone would be expected. In the crystal structure of N-(2-nitrophenyl)maleimide, intramolecular repulsion between the ortho-nitro group and the imide ring is a dominant feature affecting the molecular geometry and packing. iucr.org

In the crystal lattice, intermolecular hydrogen bonding involving the hydroxyl group would be a primary organizing force. This could involve the formation of hydrogen bonds from the -OH group of one molecule to the nitro group or hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. researchgate.net

Chromatographic and Other Purity Assessment Techniques

Assessing the purity of a synthesized compound is a critical final step in its characterization. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC method would be highly effective.

A typical setup would involve a C18 stationary phase column with a gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov Due to the presence of the nitrophenyl chromophore, the compound can be easily detected with high sensitivity using a UV detector, likely at a wavelength around 254 nm or at the specific λₘₐₓ of the compound. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can also be used. cdc.gov However, due to the polarity and relatively high boiling point of the alcohol, derivatization (e.g., silylation of the -OH group) might be necessary to improve its volatility and chromatographic behavior. Thin-Layer Chromatography (TLC) is also a quick and valuable tool for monitoring the progress of the synthesis reaction and for a preliminary assessment of purity.

Computational and Theoretical Investigations of 3 2 Nitrophenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-(2-Nitrophenyl)prop-2-yn-1-ol at the molecular level. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. A common and effective method involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for structural and spectroscopic data of organic compounds. crystallography.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as the electron donor, and the LUMO, acting as the electron acceptor, govern many chemical reactions. crystallography.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and prone to chemical transformations. For related nitrophenyl derivatives, these calculations are instrumental in predicting their behavior. While specific experimental or calculated values for this compound are not available in the cited literature, the analysis would follow established computational protocols.

Table 1: Illustrative Frontier Molecular Orbital Data

This table illustrates the type of data generated from a Frontier Molecular Orbital analysis. The values are hypothetical for this compound and are based on typical ranges observed for similar aromatic compounds.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

Charge Distribution and Electrostatic Potential Maps

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. manchesterorganics.com In this compound, the oxygen atoms of the nitro group and the hydroxyl group would be expected to show strong negative potential. manchesterorganics.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and regions near the nitro group would likely exhibit positive potential. manchesterorganics.com

Green Regions: Represent areas of neutral or near-zero potential.

Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, providing detailed energy profiles and structures of transition states. This theoretical approach allows for the prediction of the most likely reaction pathways and validation against experimental results when available.

Transition State Analysis and Energy Barriers

For any proposed reaction involving this compound, DFT calculations can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster, more favorable reaction.

For instance, in a potential cyclization reaction, DFT could be used to model the bond-forming and bond-breaking processes, calculating the energy of the transition state structure. Studies on other molecules show that DFT is effective in mapping potential energy surfaces and calculating activation energies for various reaction types, including hydrolysis and cycloadditions.

Table 2: Hypothetical Reaction Pathway Analysis

This table illustrates the kind of data that would be generated from a DFT analysis of a hypothetical reaction pathway for this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point of the reaction pathway | +15 to +25 |

| Intermediate | A stable species formed during the reaction | -5 to +5 |

| Products | Final species formed | < 0 (for an exothermic reaction) |

Solvent Effects on Reaction Pathways

Solvent can have a significant impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent environment. The solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energy barriers.

For reactions involving charged or highly polar species, the choice of solvent is crucial. For example, a polar solvent would be expected to stabilize a polar transition state more than the reactants, potentially lowering the activation energy and accelerating the reaction. Computational studies on hydrolysis reactions have demonstrated that including explicit water molecules in the calculation can significantly lower activation barriers by stabilizing transition states through hydrogen bonding.

Conformational Analysis and Energy Landscapes of the Chemical Compound

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, such as the C-C bond connecting the phenyl ring to the propargyl group and the C-O bond of the alcohol, gives rise to different conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with these rotational changes.

Theoretical methods can systematically rotate specific dihedral angles and calculate the energy at each step, generating a potential energy landscape. The minima on this landscape correspond to stable conformers. The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties. For example, the relative orientation of the nitro group and the propargyl alcohol side chain could be critical for its ability to interact with a biological target. Studies on other molecules containing nitrophenyl groups have used these methods to correlate conformation with spectroscopic data.

Spectroscopic Data Simulation and Comparison with Experimental Results

Computational chemistry offers a powerful lens for the in-depth analysis of molecular structures and properties, including the simulation of spectroscopic data. For the compound This compound , theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding its spectroscopic characteristics. These computational models allow for a direct comparison with experimental data, providing a more robust assignment of spectral features and a deeper insight into the electronic and vibrational properties of the molecule.

The standard approach for such an investigation involves optimizing the molecular geometry of This compound using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). This process yields the most stable three-dimensional arrangement of the atoms. Following optimization, the same level of theory is used to calculate vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for assigning the various absorption bands observed in the experimental FT-IR spectrum. Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

Key vibrational modes for This compound that are typically analyzed include:

The stretching vibration of the hydroxyl (-OH) group.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

The stretching of the alkyne (C≡C) triple bond.

The stretching vibrations of the C-H bonds in the aromatic ring and the propargyl group.

The stretching of the C-N bond.

Various bending and deformation modes of the phenyl ring.

The comparison between calculated and experimental frequencies often reveals a good correlation, though the calculated values are typically higher than the experimental ones due to the calculations being performed on a single molecule in the gaseous state and neglecting anharmonicity. To correct for this, scaling factors are often applied to the computed frequencies. Discrepancies between the scaled theoretical and experimental data can point to specific intermolecular interactions in the solid or liquid state, such as hydrogen bonding involving the hydroxyl group.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Nitrophenylalkyne Derivative

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

| O-H stretch | 3450 | 3455 |

| C-H (aromatic) stretch | 3100 | 3105 |

| C≡C stretch | 2230 | 2235 |

| NO₂ asymmetric stretch | 1525 | 1530 |

| NO₂ symmetric stretch | 1350 | 1355 |

| C-N stretch | 850 | 855 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For This compound , the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the electronic excitations, for instance, identifying them as charge transfer transitions from the phenyl ring to the nitro group. The solvent environment can significantly influence the position of the absorption bands, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM).

Table 2: Example of Experimental and TD-DFT Calculated Electronic Transitions

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 280 | 278 | 0.15 | HOMO -> LUMO+1 |

| 350 | 348 | 0.25 | HOMO -> LUMO |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Comparing the calculated and experimental NMR spectra allows for an unambiguous assignment of each proton and carbon signal. Deviations between the theoretical and experimental values can be attributed to solvent effects and specific molecular conformations that may not be perfectly represented by the gas-phase calculations.

Table 3: Hypothetical Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H (hydroxyl) | ~3.5 | ~3.4 |

| H (methylene) | ~4.5 | ~4.4 |

| H (aromatic) | 7.4 - 8.2 | 7.3 - 8.1 |

Applications of 3 2 Nitrophenyl Prop 2 Yn 1 Ol in Organic Synthesis and Materials Science

3-(2-Nitrophenyl)prop-2-yn-1-ol as a Versatile Building Block for Complex Molecule Synthesis

The inherent reactivity of the alkyne and the latent reactivity of the nitro group, often serving as a precursor to an amino group, position this compound as a key starting material for the synthesis of a variety of intricate organic molecules.

The presence of the 2-nitrophenyl group is a well-established precursor for the construction of nitrogen-containing heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative, possessing a propargyl alcohol substituent, can undergo a variety of intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as indoles and quinolines. These motifs are prevalent in a vast array of biologically active compounds and pharmaceutical agents. The specific reaction conditions and catalytic systems employed can direct the cyclization pathway towards the desired heterocyclic core.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are a cornerstone of modern synthetic chemistry. The alkyne functionality of this compound makes it an ideal candidate for participation in various MCRs. For instance, it can serve as the alkyne component in A³ coupling reactions (aldehyde-alkyne-amine) to generate propargylamines, which are themselves versatile intermediates for the synthesis of more complex nitrogen-containing compounds. Furthermore, the terminal alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, to afford triazole-containing structures.

Potential as a Precursor for Functional Materials

The unique electronic and structural features of this compound make it an attractive monomer or precursor for the development of advanced functional materials with tailored properties.

The propargyl alcohol moiety, in conjunction with the aromatic ring, offers potential for the design of novel ligands for transition metal catalysis. The hydroxyl group and the alkyne's π-system can act as coordination sites for metal centers. Following the reduction of the nitro group, the resulting amino group provides an additional coordination site, allowing for the formation of pincer-type or other multidentate ligands. Such ligands can play a crucial role in modulating the reactivity and selectivity of metal catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Integration into Photolabile Systems (beyond protecting groups)

The 2-nitrobenzyl scaffold is a well-known photolabile protecting group, where irradiation with UV light induces cleavage of a bond to release a protected functional group. biosyn.com While the primary alcohol of this compound can be protected by a photolabile group, the inherent 2-nitrophenyl moiety within the molecule itself suggests its potential for integration into more complex photolabile systems. biosyn.com

Upon irradiation, 2-nitrobenzyl compounds can undergo intramolecular redox reactions, leading to the formation of a nitroso species and the release of the protected group. rsc.org In the context of this compound, this photoreactivity could be harnessed to trigger other chemical events beyond simple deprotection. For instance, the light-induced transformation of the nitro group could initiate a cascade of reactions involving the neighboring alkyne functionality, leading to the formation of new cyclic structures or the release of a payload molecule in a spatially and temporally controlled manner. This opens up possibilities for its use in the development of photoresponsive materials, light-triggered drug delivery systems, and advanced photolithography applications. The efficiency of this process can be influenced by factors such as the substitution pattern on the aromatic ring and the wavelength of light used for irradiation. acs.org

Role in Bioorthogonal Ligation Chemistries (e.g., Click Chemistry)

Bioorthogonal ligation chemistries are a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation, drug delivery, and materials science. researchgate.netmdpi.com The terminal alkyne functionality of this compound makes it a prime candidate for these types of reactions.

The general principle of using propargyl derivatives for introducing functionalities into molecules via click chemistry is well-established. iris-biotech.de Specifically, derivatives of propargyl alcohol can be readily attached to other molecules. rawsource.com The resulting alkyne-tagged molecules can then undergo cycloaddition with azide-functionalized partners to form stable triazole linkages. This strategy has been widely used for the modification of polymers, the functionalization of surfaces, and the synthesis of complex molecular architectures. researchgate.netresearchgate.net

While direct studies on this compound in bioorthogonal ligation are not extensively documented, research on analogous compounds provides strong evidence for its potential in this area. For instance, a study on the 1,3-dipolar cycloaddition reaction of isomeric nitrophenoxypropargyl esters with ortho-bromophenyl azide (B81097) in the presence of a copper(I) catalyst demonstrated the successful formation of 1,2,3-triazole derivatives. nih.gov This reaction is a classic example of CuAAC, highlighting the reactivity of the propargyl group in the presence of a nitrophenyl moiety.

The following table summarizes research findings on the application of related propargyl compounds in cycloaddition reactions, which are indicative of the potential of this compound in click chemistry.

| Reactant(s) | Reaction Type | Catalyst | Product(s) | Key Findings |

| Isomeric nitrophenoxypropargyl esters and ortho-bromophenyl azide | 1,3-Dipolar Cycloaddition | Copper(I) halides | 1,4-isomers of 1,2,3-triazole derivatives | Demonstrates the feasibility of copper-catalyzed click chemistry with nitrophenyl-containing propargyl compounds. nih.gov |

| N-propargylcinnolinones and benzyl (B1604629) azide | Azide-Alkyne Cycloaddition | Copper(I) N-heterocyclic carbene complex | Triazole-functionalized cinnolinones | Highlights the efficiency of copper catalysts in promoting cycloadditions with N-propargylated heterocycles. rawsource.com |

| Propargyl acrylate (B77674) and ethylene (B1197577) dimethacrylate co-polymers with azidooctadecane | Click Chemistry on Solid Support | Not specified | Reversed-phase sorbent | Shows the utility of propargyl groups in the surface modification of polymers. researchgate.net |

| Propargyl bromide and various aldehydes | Barbier–Grignard-type reaction | Indium | Homoallylic alcohols | Illustrates the derivatization of polysaccharides with propargyl groups for further functionalization. |

Furthermore, the field of strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioorthogonal ligation. researchgate.net This is particularly important for applications in living systems where the toxicity of copper is a concern. While direct evidence for the use of this compound in SPAAC is not yet available, the fundamental reactivity of the alkyne group suggests its potential as a reaction partner for strained cyclooctynes, which are commonly used in this type of click chemistry.

Beyond its role in forming linkages, the nitrophenyl group itself can impart useful properties to the resulting materials. Nitrophenyl compounds are known to be photoresponsive, meaning their properties can change upon exposure to light. researchgate.netnih.gov This opens up the possibility of creating "smart" materials where the properties can be controlled externally. By incorporating this compound into polymers or onto surfaces using click chemistry, it may be possible to develop materials with light-switchable characteristics.

Future Research Directions and Emerging Opportunities for 3 2 Nitrophenyl Prop 2 Yn 1 Ol

Development of Novel and Sustainable Synthetic Routes for the Chemical Compound

The current synthesis of 3-(2-nitrophenyl)prop-2-yn-1-ol typically relies on classical methods such as the Sonogashira coupling. However, future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols. Green chemistry principles are expected to be at the forefront of these efforts, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Key areas of development include:

Catalyst Innovation: The exploration of next-generation palladium catalysts with higher turnover numbers and stability will be crucial. Furthermore, the development of copper-free Sonogashira coupling protocols will mitigate the environmental concerns associated with copper toxicity.

Alternative Energy Sources: Microwave-assisted and mechanochemical syntheses could offer significant advantages in terms of reaction times and energy efficiency. Ball milling, for instance, has been shown to facilitate solvent-free Sonogashira reactions.

Biocatalysis: The enzymatic synthesis of propargyl alcohols is a rapidly growing field. researchgate.netrsc.orgthieme-connect.com Future research could explore the use of engineered enzymes for the enantioselective synthesis of chiral derivatives of this compound, opening doors to new applications in medicinal chemistry.